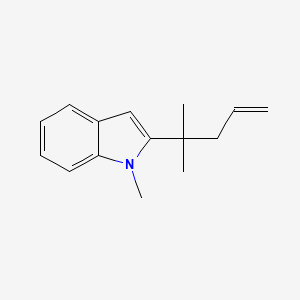![molecular formula C44H76B2 B12523185 ([1,1'-Biphenyl]-2,2'-diyl)bis(dioctylborane) CAS No. 668985-99-7](/img/structure/B12523185.png)
([1,1'-Biphenyl]-2,2'-diyl)bis(dioctylborane)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
([1,1’-Biphenyl]-2,2’-diyl)bis(dioctylborane): is an organoboron compound that features a biphenyl core with two dioctylborane groups attached at the 2,2’ positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ([1,1’-Biphenyl]-2,2’-diyl)bis(dioctylborane) typically involves the reaction of 1,1’-biphenyl-2,2’-diyl dibromide with dioctylborane . The reaction is usually carried out under an inert atmosphere to prevent oxidation and hydrolysis of the borane groups. The reaction conditions often include the use of a solvent such as tetrahydrofuran (THF) and a catalyst like palladium to facilitate the coupling reaction.
Industrial Production Methods
While specific industrial production methods for ([1,1’-Biphenyl]-2,2’-diyl)bis(dioctylborane) are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the reactive borane groups.
Análisis De Reacciones Químicas
Types of Reactions
([1,1’-Biphenyl]-2,2’-diyl)bis(dioctylborane): can undergo various chemical reactions, including:
Oxidation: The borane groups can be oxidized to form boronic acids or borates.
Reduction: The compound can be reduced to form the corresponding biphenyl derivative.
Substitution: The borane groups can be substituted with other functional groups through reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents can be used under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or other reducing agents can be employed.
Substitution: Nucleophiles such as amines or alcohols can react with the borane groups in the presence of a base.
Major Products Formed
Oxidation: Boronic acids or borates.
Reduction: Biphenyl derivatives.
Substitution: Functionalized biphenyl compounds with various substituents.
Aplicaciones Científicas De Investigación
([1,1’-Biphenyl]-2,2’-diyl)bis(dioctylborane): has several applications in scientific research:
Organic Synthesis:
Materials Science: The compound can be used in the synthesis of advanced materials with unique electronic and optical properties.
Catalysis: It can serve as a catalyst or catalyst precursor in various chemical reactions.
Mecanismo De Acción
The mechanism by which ([1,1’-Biphenyl]-2,2’-diyl)bis(dioctylborane) exerts its effects typically involves the interaction of the borane groups with other molecules. The borane groups can act as Lewis acids, accepting electron pairs from nucleophiles. This interaction can facilitate various chemical transformations, including the formation of new bonds and the activation of substrates.
Comparación Con Compuestos Similares
([1,1’-Biphenyl]-2,2’-diyl)bis(dioctylborane): can be compared with other borane-containing compounds, such as:
Triphenylborane: Another borane compound with three phenyl groups attached to boron.
Dibutylborane: A simpler borane compound with two butyl groups attached to boron.
Boronic Acids: Compounds with a boron atom bonded to hydroxyl groups and organic substituents.
The uniqueness of ([1,1’-Biphenyl]-2,2’-diyl)bis(dioctylborane) lies in its biphenyl core, which provides additional stability and potential for electronic interactions compared to simpler borane compounds.
Propiedades
Número CAS |
668985-99-7 |
|---|---|
Fórmula molecular |
C44H76B2 |
Peso molecular |
626.7 g/mol |
Nombre IUPAC |
[2-(2-dioctylboranylphenyl)phenyl]-dioctylborane |
InChI |
InChI=1S/C44H76B2/c1-5-9-13-17-21-29-37-45(38-30-22-18-14-10-6-2)43-35-27-25-33-41(43)42-34-26-28-36-44(42)46(39-31-23-19-15-11-7-3)40-32-24-20-16-12-8-4/h25-28,33-36H,5-24,29-32,37-40H2,1-4H3 |
Clave InChI |
KDVUNZVJWINVDZ-UHFFFAOYSA-N |
SMILES canónico |
B(CCCCCCCC)(CCCCCCCC)C1=CC=CC=C1C2=CC=CC=C2B(CCCCCCCC)CCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


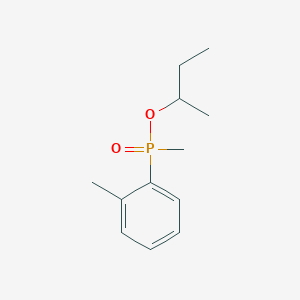
![3-Bromo-6H-benzo[c]chromen-6-one](/img/structure/B12523105.png)
![Cyclopentanone, 2,5-bis[(3,4,5-trihydroxyphenyl)methylene]-, (2E,5E)-](/img/structure/B12523113.png)
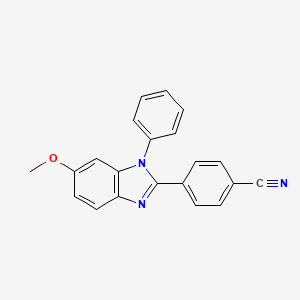
![N'-[4-(Benzyloxy)phenyl]-4-methoxybenzene-1-carboximidamide](/img/structure/B12523121.png)
![4-{2-[4-(Trifluoromethyl)phenyl]ethenyl}pyridine](/img/structure/B12523125.png)
![3-(4-Fluorophenyl)-2-[4-(methanesulfonyl)phenyl]-4H-pyran-4-one](/img/structure/B12523133.png)
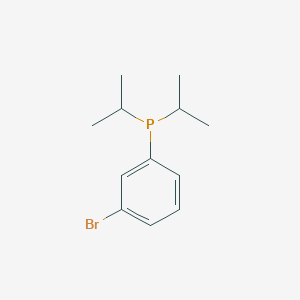
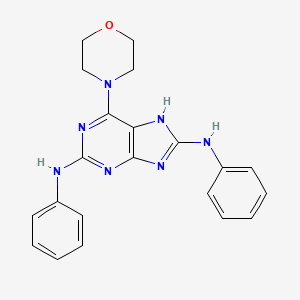
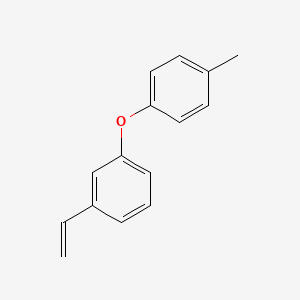
![({6-Methyl-2-[4-(trifluoromethyl)phenyl]pyrimidin-4-yl}oxy)acetic acid](/img/structure/B12523171.png)

